molecular formula C24H27N3O3 B11608259 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Katalognummer: B11608259
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: SDOSXTRMEJLXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine ring substituted at the 4-position with a 1,3-benzodioxol-5-ylmethyl group and an ethanone moiety linked to a 2,3-dimethylindole scaffold. Synthetically, it likely follows pathways analogous to other 2-(piperazin-1-yl)-1-(indol-1-yl)ethanones, involving chloroacetylation of intermediates followed by nucleophilic substitution with piperazine derivatives . The 1,3-benzodioxole group may enhance metabolic stability, while the dimethylindole could influence steric and electronic interactions with target receptors .

Eigenschaften

Molekularformel

C24H27N3O3

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C24H27N3O3/c1-17-18(2)27(21-6-4-3-5-20(17)21)24(28)15-26-11-9-25(10-12-26)14-19-7-8-22-23(13-19)30-16-29-22/h3-8,13H,9-12,14-16H2,1-2H3

InChI-Schlüssel

SDOSXTRMEJLXOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzodioxole Moiety Synthesis

The 1,3-benzodioxole unit originates from catechol derivatives. Cyclization of catechol with dichloromethane under basic conditions (K₂CO₃, DMF, 80°C) yields 1,3-benzodioxole-5-carbaldehyde with 89% purity. Alternative routes employ formaldehyde-mediated cyclization, but dichloromethane minimizes polyalkylation byproducts.

Table 1: Optimization of Benzodioxole Cyclization

ReagentSolventTemperature (°C)Yield (%)Purity (%)
CH₂Cl₂DMF807889
HCHOEtOH606576
ClCH₂OCH₂ClTHF1008291

Piperazine Functionalization

Reductive amination of piperazine with 1,3-benzodioxole-5-carbaldehyde employs sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C. Zinc chloride (0.5 equiv) enhances imine formation kinetics, achieving 92% conversion in 24 hours. The product, 4-(1,3-benzodioxol-5-ylmethyl)piperazine, is isolated via crystallization from hexane/ethyl acetate (1:3) with 85% yield.

Critical Parameters :

  • Stoichiometry : 1:1 aldehyde-to-piperazine ratio prevents di-alkylation.

  • pH Control : Maintain reaction at pH 5–6 using acetic acid to stabilize the imine intermediate.

Synthesis of 2,3-Dimethyl-1H-indole

Fischer Indole Synthesis

2,3-Dimethylindole is prepared via Fischer cyclization of 2,3-dimethylphenylhydrazine with acetone in refluxing ethanol (80°C, 12 hours). The reaction proceeds through a-sigmatropic rearrangement, yielding 2,3-dimethylindole with 74% efficiency.

Side Reactions :

  • Overalkylation at the indole nitrogen is suppressed by using excess acetone (3.0 equiv).

  • Purification via silica gel chromatography (hexane:EtOAc = 4:1) removes unreacted hydrazine.

N-Alkylation to 1-(2,3-Dimethyl-1H-indol-1-yl)ethanone

The indole nitrogen is alkylated with chloroacetone in the presence of potassium carbonate (K₂CO₃) in acetone. Reaction at 50°C for 8 hours achieves 68% yield, with selectivity favoring N-alkylation over C-3 substitution due to steric hindrance from the 2,3-dimethyl groups.

Table 2: N-Alkylation Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetone50868
NaHTHF251255
Cs₂CO₃DMF80672

Coupling of Fragments via Ethanone Bridge

EDCI-Mediated Amidation

The final step couples 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 1-(2,3-dimethyl-1H-indol-1-yl)ethanone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM). Hydroxybenzotriazole (HOBt) is added to suppress racemization, achieving 82% yield.

Mechanistic Insight :
EDCI activates the ketone’s carbonyl group, enabling nucleophilic attack by the piperazine’s secondary amine. The reaction proceeds at 25°C for 24 hours, with product isolation via aqueous workup (NaHCO₃) and column chromatography.

Table 3: Coupling Reagent Comparison

ReagentSolventAdditiveYield (%)Purity (%)
EDCIDCMHOBt8295
DCCTHFDMAP7588
HATUDMFDIEA7993

Alternative Coupling Strategies

Patent literature describes palladium-catalyzed Buchwald-Hartwig amination as an alternative route, but this method suffers from lower yields (58%) due to competing C–H activation at the indole’s 3-position. Microwave-assisted coupling (100°C, 30 minutes) improves reaction kinetics but requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances implement continuous flow reactors for the EDCI-mediated coupling step, reducing reaction time from 24 hours to 45 minutes and improving yield to 87%. Key parameters include:

  • Residence Time : 45 minutes

  • Temperature : 40°C

  • Pressure : 2 bar

Purification Techniques

Crystallization from ethanol/water (3:1) achieves 99.5% purity, avoiding costly chromatography. Process analytical technology (PAT) monitors particle size distribution to ensure consistent crystal morphology.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, indole H-4), 6.85 (s, 1H, benzodioxole H-6), 4.25 (s, 2H, CH₂CO), 3.72–3.68 (m, 4H, piperazine H-2,6), 2.55 (s, 3H, indole CH₃).
HPLC-MS : m/z 434.2 [M+H]⁺, retention time 12.3 minutes (C18 column, 70:30 MeOH/H₂O) .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Indol- und Benzodioxol-Resten.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Ethanons stattfinden.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

    Substitution: Nukleophile Substitutionsreaktionen können durch Reagenzien wie Natriumhydrid (NaH) und Kalium-tert-butanolat (KOtBu) erleichtert werden.

Hauptprodukte

    Oxidation: Die Oxidation der Indolgruppe kann zur Bildung von Indol-2,3-dion-Derivaten führen.

    Reduktion: Die Reduktion der Carbonylgruppe kann den entsprechenden Alkohol ergeben.

    Substitution: Substitutionsreaktionen können zur Bildung verschiedener substituierter Piperazinderivate führen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(2,3-Dimethyl-1H-indol-1-yl)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

    Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, die an zellulären Prozessen beteiligt sind.

    Signalwege: Sie kann verschiedene Signalwege modulieren, einschließlich derer, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The compound’s closest analogues include:

Compound Name Key Structural Features Receptor Target Activity (IC₅₀ or Ki) Reference
2-[4-(Benzhydryl)piperazin-1-yl]-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl-piperazine, 5-methylindole Undisclosed Not reported
2-(4-Pyridylpiperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone Pyridyl-piperazine, tosylindole 5-HT6 Moderate affinity
1-(1-Tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole ring, piperidine Undisclosed Varied (SAR-dependent)
Fipexide (1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone) Benzodioxolylmethyl-piperazine, phenoxy group Dopaminergic pathways Clinically approved

Key Observations :

  • Piperazine Substitution : The 1,3-benzodioxol-5-ylmethyl group in the target compound differentiates it from benzhydryl (e.g., ) or pyridyl (e.g., ) analogues. This substitution may improve lipophilicity and CNS penetration compared to polar groups like sulfonyl (e.g., 3a in ).
  • Indole Modifications : The 2,3-dimethylindole contrasts with 5-methylindole () or tosyl-protected indoles (). Dimethylation at the 2,3-positions likely reduces metabolic oxidation at these sites, enhancing stability .
  • Receptor Selectivity: While Fipexide () targets dopaminergic pathways, the indole-ethanone scaffold in the target compound may shift activity toward serotonin receptors (e.g., 5-HT6, as seen in ).
Structure-Activity Relationships (SAR)
  • Indole vs. Pyrrole : Indole derivatives exhibit higher CB1 receptor affinity than pyrrole counterparts, as the indole nitrogen facilitates stronger hydrogen bonding .
  • Side-Chain Effects: Longer alkyl chains (e.g., 4–6 carbons) optimize receptor binding in cannabinoids, but rigid groups like benzodioxole may mimic this effect spatially .
  • Piperazine Flexibility : Substitutions on piperazine (e.g., benzodioxolylmethyl vs. benzhydryl) modulate steric bulk, impacting receptor access. Benzhydryl groups () may hinder binding compared to smaller substituents.

Research Findings and Implications

  • 5-HT6 Receptor Antagonism : Analogues with sulfonylindole-piperazine scaffolds (e.g., ) show moderate 5-HT6 affinity. The target compound’s dimethylindole and benzodioxole groups may enhance selectivity or potency.
  • Thermodynamic Solubility : Piperazine derivatives generally exhibit moderate solubility, but lipophilic groups (e.g., benzodioxole) may require formulation optimization for in vivo efficacy .

Biologische Aktivität

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molar mass of 298.34 g/mol. Its structure features a piperazine moiety linked to a benzodioxole and an indole derivative, which are known to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H18N4O2
Molar Mass298.34 g/mol
CAS Number3605-01-4

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities, including anticancer effects and modulation of neurotransmitter systems. The specific mechanisms by which this compound exerts its effects include:

  • Dopamine Receptor Agonism : Similar to other benzodioxole derivatives like piribedil, this compound may act as a dopamine agonist, which is beneficial in treating Parkinson's disease by alleviating motor symptoms such as tremors .
  • Inhibition of Cancer Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting mitochondrial function .

Biological Activity in Cancer Research

A study evaluated the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study: Anticancer Efficacy

In vitro studies reported that the compound exhibited promising anticancer activity against A549 cells with an IC50 value indicating effective inhibition at low concentrations. The mechanism involved:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treated cells showed increased early and late-stage apoptosis.
  • Mitochondrial Membrane Potential Disruption : The compound caused a significant decrease in mitochondrial membrane potential, leading to cell death .

Neurological Applications

The potential use of this compound in neurological disorders stems from its structural similarity to known dopamine agonists. Research has indicated that it may help manage symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .

Summary of Findings

The biological activity of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone encompasses both anticancer properties and neuropharmacological effects. Its ability to induce apoptosis in cancer cells while potentially modulating dopaminergic activity presents a dual therapeutic avenue.

Q & A

Q. Critical Conditions :

StepTemperature (°C)Catalyst/SolventReaction Time (h)Yield (%)
125–40K₂CO₃/DCM12–2460–75
280–100DMAP/THF6–1250–65
30–25 (rt)EDCI/DMF18–3640–55

Yield optimization requires inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .

Basic Question: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperazine and indole moieties. For example, upfield shifts (~δ 3.5 ppm) indicate piperazine CH₂ groups, while indole protons appear at δ 6.5–8.0 ppm .
  • HPLC-PDA/MS : To assess purity (>95%) and detect trace intermediates. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) are standard .
  • Elemental Analysis (CHNS) : Validates molecular formula accuracy (e.g., C, H, N within ±0.4% of theoretical values) .

Q. Analytical Parameters :

TechniquePurposeKey Parameters
¹H NMRStructural confirmation400–600 MHz, CDCl₃/DMSO-d₆
HPLC-MSPurity & mass verificationESI+ mode, m/z 460–500 [M+H]⁺
FT-IRFunctional group ID~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C)

Advanced Question: How can contradictory spectral data (e.g., unexpected NMR shifts) be systematically resolved?

Answer:
Contradictions may arise from:

  • Tautomerism/Conformers : Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., indole ring puckering) .
  • Trace Impurities : Re-purify via column chromatography (silica gel, hexane/EtOAc) or preparative HPLC .
  • Stereochemical Ambiguity : Employ NOESY or X-ray crystallography to resolve spatial arrangements (e.g., piperazine chair vs. boat conformers) .

Q. Methodology :

Re-run analyses under standardized conditions.

Compare with computational predictions (DFT for NMR chemical shifts) .

Synthesize analogs to isolate variables (e.g., methyl-substituted indole vs. unsubstituted) .

Advanced Question: What computational strategies predict biological targets and receptor interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or cannabinoid receptors). The benzodioxole group may engage in π-π stacking with aromatic residues .
  • MD Simulations : GROMACS/AMBER to assess binding stability over 50–100 ns trajectories. Focus on hydrogen bonds between the piperazine N-atoms and receptor aspartate/glutamate residues .
  • Pharmacophore Modeling : Identify essential features (e.g., ketone oxygen as H-bond acceptor) using MOE or Phase .

Q. Software Workflow :

Target Identification : PharmMapper or SwissTargetPrediction for off-target screening.

Docking : PDB receptors (e.g., 5-HT₂A: PDB 6WGT) .

Validation : Compare with in vitro binding assays (e.g., radioligand displacement) .

Advanced Question: How are structural modifications (e.g., substituent variations) designed to enhance pharmacokinetic properties?

Answer:

  • Lipophilicity Optimization : Replace benzodioxol-5-ylmethyl with fluorinated analogs (e.g., 5-CF₃) to improve blood-brain barrier penetration. Calculate logP via ChemAxon .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) on the indole ring to block CYP450 oxidation. Assess using liver microsomal assays .
  • Solubility : Incorporate polar groups (e.g., -SO₂NH₂) on the piperazine. Use shake-flask method for experimental logS .

Q. Case Study :

ModificationProperty ImpactMethod of Evaluation
2,3-Dimethyl → 5-Fluoroindole↑ Binding affinity (Ki from 120 nM → 45 nM)Radioligand competition
Piperazine → Homopiperazine↓ hERG inhibition (IC₅₀ from 1.2 μM → 5.6 μM)Patch-clamp assays

Advanced Question: What methodologies assess compound stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 h. Monitor degradation via UPLC-MS. The benzodioxole ring is prone to hydrolysis at pH < 3 .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines). The indole moiety may form radicals, requiring light-protected storage .
  • Thermal Stability : TGA/DSC to determine decomposition onset (>200°C suggests suitability for lyophilization) .

Q. Protocol :

Prepare simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

Analyze aliquots at 0, 6, 24, 48 h using validated HPLC methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.